3-Amino-6-propoxypyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-amino-6-propoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-2-5-13-9-4-3-7(11)8(6-10)12-9/h3-4H,2,5,11H2,1H3 |
InChI Key |
BFINYEPUCDWTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Pyridine Derivatives
One of the most straightforward approaches involves the nucleophilic substitution of halogenated pyridine intermediates with propoxy groups. This method is favored due to its simplicity and high selectivity.
- Starting Material: 2-chloropyridine or 2-bromopyridine derivatives.
- Reagent: Propanol or 1-propanol, often activated with a base such as potassium carbonate.
- Reaction Conditions: Reflux in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
- Outcome: Formation of 6-propoxypyridine-2-carbonitrile via nucleophilic attack at the 6-position, facilitated by the electron-deficient nature of the pyridine ring.
2-Chloropyridine + Propanol + K₂CO₃ → 3-Amino-6-propoxypyridine-2-carbonitrile
- The presence of a nitrile group at the 2-position can be introduced via subsequent cyanation steps.
- Reaction yields typically range from 70-85%, depending on temperature and reagent purity.
Cyclization of 2-Amino-6-propoxypyridine Derivatives
Another prevalent method involves cyclization of suitably substituted precursors, such as amino- or nitrile-functionalized intermediates.
- Starting Material: 2-Amino-6-hydroxy or 6-alkoxy derivatives.
- Reagents: Cyanogen sources (e.g., cyanogen bromide) or nitrile-forming agents.
- Catalysts: Acidic or basic catalysts, such as acetic acid or sodium ethoxide.
- Conditions: Reflux under inert atmosphere, often in ethanol or acetic acid.
- Nucleophilic attack of amino groups on nitrile precursors leads to cyclization, forming the pyridine ring with the desired amino and propoxy substituents.
2-Amino-6-hydroxy pyridine + Propyl chloroformate → Cyclization to this compound
Yields: Typically between 60-75%, with optimization of temperature and catalyst choice being critical.
Multi-step Synthesis via Intermediate Formation
Recent studies have demonstrated the synthesis of Compound 1 through a multi-step process involving intermediate compounds such as substituted pyridines and nitriles, followed by functional group modifications.
- Step 1: Synthesis of 2-chloropyridine-6-ol via chlorination of pyridine derivatives.
- Step 2: Alkylation with propyl halides (e.g., propyl bromide) in the presence of potassium carbonate to introduce the propoxy group.
- Step 3: Conversion of the hydroxyl group to a nitrile via dehydration using reagents like phosphorus oxychloride or cyanogen bromide.
| Step | Reagents | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Chlorination | SO₂Cl₂ | - | Room temp | 80 |
| Alkylation | Propyl bromide | K₂CO₃ | Reflux | 75 |
| Nitrile formation | Cyanogen bromide | - | 80°C | 65 |
Catalytic and Green Chemistry Approaches
Recent advancements emphasize eco-friendly methods, utilizing natural catalysts such as betaine and guanidine carbonate for multicomponent reactions.
- Catalyst: Betaine (a natural zwitterionic compound).
- Reaction: One-pot synthesis involving pyridine derivatives, aldehydes, and malononitrile.
- Conditions: Mild reflux in ethanol or methanol, avoiding heavy metals.
- Outcome: Efficient formation of the target compound with high purity and yields around 85%.
Data Table Summarizing Key Preparation Parameters
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloropyridine | Propanol, K₂CO₃ | - | DMF | Reflux | 4-6 hours | 75-85 |
| Cyclization | 2-Amino-6-hydroxy pyridine | Cyanogen bromide | Acidic | Ethanol | Reflux | 6-8 hours | 60-70 |
| Multi-step Intermediate | Pyridine derivatives | Propyl halides, cyanogen bromide | K₂CO₃, PCl₅ | Acetone, ethanol | Room temp to reflux | Varies | 65-80 |
| Green Synthesis | Pyridine + Aldehydes + Malononitrile | Betaine | - | Ethanol | Mild reflux | 30-60 min | 80-85 |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-propoxypyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various alkoxy or functional group-substituted derivatives.
Scientific Research Applications
3-Amino-6-propoxypyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-propoxypyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyano and propoxy groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyridine-carbonitrile core but differ in substituents and positions:
Key Research Findings and Data Gaps
- Structural Insights: X-ray data for 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile confirms planar pyridine rings and intermolecular hydrogen bonding (N–H···N) . Similar analyses are lacking for the propoxy derivative.
Biological Activity
3-Amino-6-propoxypyridine-2-carbonitrile is a heterocyclic organic compound notable for its structural features, including a pyridine ring substituted with an amino group, a propoxy group, and a carbonitrile group. Its molecular formula is CHNO, and it has a molecular weight of approximately 162.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The unique combination of functional groups in this compound influences its solubility and biological activity. The propoxy group enhances its pharmacokinetic properties, making it a candidate for further research in drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 162.19 g/mol |
| Functional Groups | Amino, Propoxy, Carbonitrile |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit various antimicrobial properties. For instance, derivatives of pyridine have been shown to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of pyridine compounds can inhibit cancer cell proliferation. For example, related compounds have shown potent anticancer activity against various cell lines including HepG-2 (liver cancer) and PC-3 (prostate cancer). These studies indicated that such compounds might induce apoptosis and activate caspase pathways in cancer cells .
Case Study:
A study involving the synthesis of O-alkyl pyridine derivatives reported that specific analogs exhibited IC values as low as 0.095 µM against PIM-1 kinase, demonstrating their potential as anticancer agents .
Enzyme Inhibition
This compound has been investigated for its binding affinity to various enzymes. Interaction studies suggest that it may act as an inhibitor for kinases involved in cancer progression. The compound's structure allows it to fit into the active sites of these enzymes, thereby modulating their activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound influence its biological activity. For instance, the introduction of different substituents on the pyridine ring can enhance or diminish its efficacy against specific biological targets.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile | Contains two phenyl groups | Exhibits strong fluorescence properties |
| 2-Amino-3-cyanopyridine | Similar pyridine structure | Significant antibacterial activity |
| 4-Aminopyridine | Simple amino substitution | Commonly used in neurological research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
